N-Boc-p-amidinobenzoic acid
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Overview
Description
N-Boc-p-amidinobenzoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of p-amidinobenzoic acid. This compound is significant in organic synthesis and medicinal chemistry due to its stability and reactivity. The Boc group is commonly used to protect amines during chemical reactions, preventing unwanted side reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-p-amidinobenzoic acid typically involves the protection of the amino group of p-amidinobenzoic acid with a Boc group. This can be achieved using di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as sodium hydroxide (NaOH) or dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and solid-phase synthesis techniques can enhance the efficiency and yield of the production process. Catalysts such as Amberlyst-15 can be employed to facilitate the reaction and allow for easy separation and reuse .
Chemical Reactions Analysis
Types of Reactions
N-Boc-p-amidinobenzoic acid undergoes various chemical reactions, including:
Oxidation: The Boc group is stable under mild oxidative conditions.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of free amines after Boc group removal.
Scientific Research Applications
N-Boc-p-amidinobenzoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and protein interactions.
Medicine: Investigated for its potential as a precursor in drug development, particularly in the synthesis of peptide-based therapeutics.
Industry: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of N-Boc-p-amidinobenzoic acid involves the protection of the amino group, which prevents it from participating in unwanted side reactions. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine. This selective protection and deprotection strategy is crucial in multi-step organic synthesis and peptide chemistry .
Comparison with Similar Compounds
Similar Compounds
N-Boc-p-aminobenzoic acid: Similar structure but with an amino group instead of an amidino group.
N-Cbz-p-amidinobenzoic acid: Uses a benzyl carbamate (Cbz) protecting group instead of Boc.
N-Alloc-p-amidinobenzoic acid: Uses an allyl carbamate (Alloc) protecting group instead of Boc.
Uniqueness
N-Boc-p-amidinobenzoic acid is unique due to the stability and ease of removal of the Boc group under mild acidic conditions. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of amines are required .
Properties
Molecular Formula |
C13H16N2O4 |
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Molecular Weight |
264.28 g/mol |
IUPAC Name |
4-[N'-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]benzoic acid |
InChI |
InChI=1S/C13H16N2O4/c1-13(2,3)19-12(18)15-10(14)8-4-6-9(7-5-8)11(16)17/h4-7H,1-3H3,(H,16,17)(H2,14,15,18) |
InChI Key |
CBLWJKHTKYGZTI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N=C(C1=CC=C(C=C1)C(=O)O)N |
Origin of Product |
United States |
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